3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and pyridine moieties in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodopyridine with a suitable pyrazole derivative in the presence of a base and a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and interactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine and pyridine groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyridine: Shares structural similarities and is studied for its medicinal properties.
Uniqueness
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom and the pyridine ring, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure also contributes to its specificity and binding affinity in biological applications.
Properties
Molecular Formula |
C11H7IN4 |
---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
3-iodo-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H7IN4/c12-9-7-15-16-10(3-6-14-11(9)16)8-1-4-13-5-2-8/h1-7H |
InChI Key |
SVKDWTSUFSIPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=C(C=NN23)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.